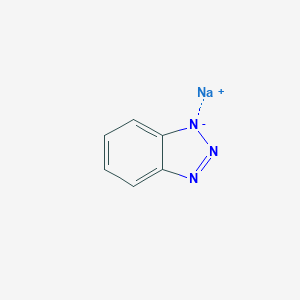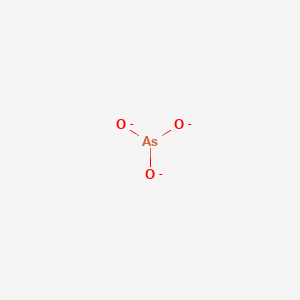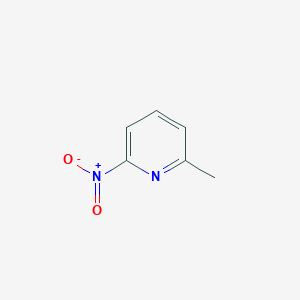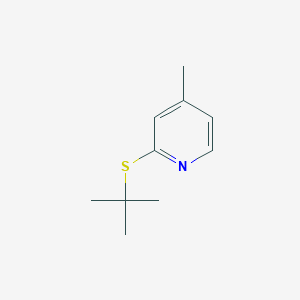
二氯(1,10-菲咯啉)铂(II)
描述
Dichloro(1,10-phenanthroline)platinum(II) is a coordination compound with the chemical formula C12H8Cl2N2Pt. It is known for its distinctive yellow crystalline appearance and its solubility in organic solvents such as ethanol and dimethyl sulfoxide . This compound is notable for its applications in various fields, including catalysis, material science, and medicinal chemistry.
科学研究应用
Dichloro(1,10-phenanthroline)platinum(II) has a wide range of applications in scientific research:
作用机制
Dichloro(1,10-phenanthroline)platinum(II)
, also known as [Pt(phen)Cl2], is a fascinating compound with a variety of applications in biochemical research . Here’s an overview of its mechanism of action:
Target of Action
The primary targets of Pt(phen)Cl2 are large biomolecules such as amino acids and DNA . The compound has a strong affinity for these targets, which makes it useful in various biochemical studies .
Mode of Action
Pt(phen)Cl2 interacts with its targets through a process known as coordination exchange reactions . In these reactions, Pt(phen)Cl2 forms complexes with its target molecules, leading to changes in their structure and function .
Biochemical Pathways
Its ability to form complexes with amino acids and dna suggests that it could influence a variety of cellular processes, including protein synthesis and dna replication .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pt(phen)Cl2 is currently limited. Its solubility in organic solvents like ethanol and dimethyl sulfoxide suggests that it could be readily absorbed and distributed within the body .
Result of Action
The formation of complexes between Pt(phen)Cl2 and its target molecules can lead to changes in their structure and function. This can have a variety of molecular and cellular effects, depending on the specific targets and the nature of the complexes formed .
Action Environment
The action, efficacy, and stability of Pt(phen)Cl2 can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the solvent used, and its stability can be influenced by storage conditions .
生化分析
Biochemical Properties
Dichloro(1,10-phenanthroline)platinum(II) can interact with various biomolecules in biochemical reactions . It can undergo ligand exchange reactions in solution with other ligands or compounds, forming complexes between ligands . It has a strong affinity for amino acids, DNA, and other large biomolecules, making it widely used in biochemical research .
Cellular Effects
Given its strong affinity for biomolecules such as DNA , it may influence cell function by interacting with these molecules.
Molecular Mechanism
The molecular mechanism of Dichloro(1,10-phenanthroline)platinum(II) is complex and multifaceted. It is known to form adducts with ternary Pt(III)-amino acid- aromatic diimine complexes and flavin mononucleotide . These interactions could potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Given its strong affinity for amino acids and DNA , it may interact with enzymes and cofactors involved in these metabolic pathways.
Transport and Distribution
Given its solubility in organic solvents , it may be transported and distributed via these solvents.
Subcellular Localization
Given its strong affinity for DNA , it may localize to the nucleus where DNA is located.
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)platinum(II) can be synthesized by reacting platinum(II) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex . The general reaction is as follows: [ \text{PtCl}2 + \text{C}{12}\text{H}{8}\text{N}2 \rightarrow \text{C}{12}\text{H}{8}\text{Cl}_2\text{N}_2\text{Pt} ]
Industrial Production Methods: While specific industrial production methods for Dichloro(1,10-phenanthroline)platinum(II) are not widely documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: Dichloro(1,10-phenanthroline)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Coordination Reactions: It forms complexes with other metal ions and ligands, often used in the synthesis of mixed-metal complexes.
Common Reagents and Conditions:
Ligand Exchange: Common reagents include other ligands such as bipyridine or ethylenediamine, typically under mild heating conditions.
Coordination Complex Formation: Reagents include other metal salts and organic ligands, often in an organic solvent medium.
Major Products:
Mixed-Metal Complexes: Incorporating platinum and other metal centers.
Chelating Complexes: With ligands such as di-fluoro-substituted thiourea.
相似化合物的比较
Dichloro(1,10-phenanthroline)palladium(II): Similar in structure but with palladium instead of platinum, used in cross-coupling reactions.
cis-Dichlorobis(pyridine)platinum(II): Another platinum-based complex with different ligands, used in catalysis.
Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.
Uniqueness: Dichloro(1,10-phenanthroline)platinum(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of ligands and metal centers, making it versatile in both research and industrial applications .
属性
IUPAC Name |
dichloroplatinum;1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLGUDYJIAGQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18432-95-6 | |
| Record name | Dichloro(1,10-phenanthroline)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)




![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)



